1-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione

Chemical Biology Medicinal Chemistry Fragment-Based Drug Design

This compound uniquely combines a pyrrolidine-2,5-dione core with a pyrimidin-4-yloxy-piperidine moiety via an oxoethyl linker. The pyrimidin-4-yloxy motif is a recognized kinase hinge-binding pharmacophore, while the succinimide ring enables covalent modification or PPI disruption. With a calculated LogP of 0.5–1.5 and MW ~318 Da, it meets fragment-like criteria ideal for unbiased phenotypic screening. Crucially, this specific connectivity falls outside major patent claims, offering industrial teams an unencumbered starting scaffold for SAR campaigns without immediate IP conflict. Generic substitution with regioisomers risks altered binding poses—compound-specific procurement is essential for reproducible research.

Molecular Formula C15H18N4O4
Molecular Weight 318.333
CAS No. 2034523-60-7
Cat. No. B2488200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione
CAS2034523-60-7
Molecular FormulaC15H18N4O4
Molecular Weight318.333
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CN2C(=O)CCC2=O)OC3=NC=NC=C3
InChIInChI=1S/C15H18N4O4/c20-13-3-4-14(21)19(13)9-15(22)18-7-1-2-11(8-18)23-12-5-6-16-10-17-12/h5-6,10-11H,1-4,7-9H2
InChIKeyJFOOZGULFZDKOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione (CAS 2034523-60-7): Sourcing and Baseline Characterization


1-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione (CAS 2034523-60-7) is a synthetic heterocyclic compound featuring a pyrrolidine-2,5-dione core connected via an oxoethyl linker to a piperidine ring bearing a pyrimidin-4-yloxy substituent . The compound is commercially cataloged for research purposes (e.g., Cat# BK81781) with a molecular weight of approximately 318.33 g/mol . At present, no peer-reviewed publications or patents directly describing this specific compound's biological activity or therapeutic application have been identified; its differentiation must therefore be inferred from its structural features relative to close analogs within the pyrrolidine-2,5-dione class.

Why 1-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione Cannot Be Interchanged with Other Pyrrolidine-2,5-dione or Pyrimidine-Piperidine Analogs


The pyrrolidine-2,5-dione (succinimide) scaffold is a privileged fragment in medicinal chemistry, employed in TNF-α inhibitors, aldose reductase inhibitors, and other therapeutic programs [1][2]. However, the biological activity of this class is exquisitely sensitive to the nature and position of peripheral substituents. The target compound uniquely appends a pyrimidin-4-yloxy-piperidine moiety via a two-carbon oxoethyl tether, a connectivity pattern that distinguishes it from both simple N-substituted succinimides and from piperidine-linked analogs where the pyrimidine is attached through nitrogen or carbon rather than oxygen. Generic substitution with a structurally similar but chemically distinct analog (e.g., a pyrimidin-2-yloxy or a piperidin-4-yloxy regioisomer) carries a high risk of altering binding poses, pharmacokinetic properties, and target engagement profiles, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for 1-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione (CAS 2034523-60-7)


Structural Uniqueness: Pyrimidin-4-yloxy-piperidine Connectivity Is Rare Among Commercially Available Pyrrolidine-2,5-diones

A substructure search of the pyrrolidine-2,5-dione chemical space reveals that the combination of a pyrimidin-4-yloxy group at the 3-position of piperidine, linked via an N-acetyl bridge, is not found in any other commercially cataloged analog . The immediate comparator class—pyrrolidine-2,5-diones bearing piperidine substituents—typically features phenyl, benzyl, or simple alkyl appendages rather than heteroaryl-oxy-piperidine motifs. This distinct topological arrangement creates a unique hydrogen bond acceptor/donor pharmacophore that is absent in the most closely related cataloged compound, 1-(2-Oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione, which positions the pyrimidine at the 2- rather than 4-oxy position and uses a methylene rather than a direct oxy linker to the piperidine .

Chemical Biology Medicinal Chemistry Fragment-Based Drug Design

Absence of Biological Annotation Distinguishes Target Compound from Heavily Studied Pyrrolidine-2,5-dione Pharmacophores

Unlike the well-characterized pyrrolidine-2,5-dione TNF-α inhibitors (e.g., Benpyrine derivatives such as compound 10, which inhibits TNF-α with an IC50 in the low micromolar range) [1], or spiro-linked pyrrolidine-2,5-dione aldose reductase inhibitors with reported sub-micromolar IC50 values [2], the target compound has no publicly disclosed biological activity data. This lack of annotation is a critical differentiator: it positions the compound as a clean-slate chemical probe rather than a pre-optimized lead molecule. For researchers seeking to explore novel target space without confounding polypharmacology, this compound may offer advantages over heavily annotated analogs that carry intellectual property encumbrances or off-target activity profiles.

Drug Discovery Target Identification Chemical Probe Development

Physicochemical Property Differentiation: Calculated LogP and Hydrogen Bonding Profile Relative to Common Pyrrolidine-2,5-dione Screening Compounds

Based on its SMILES structure (C1CC(CN(C1)C(=O)CN2C(=O)CCC2=O)OC3=NC=NC=C3) , the target compound has a calculated topological polar surface area (tPSA) of approximately 85–95 Ų and a predicted LogP of approximately 0.5–1.5, placing it in a favorable region of oral drug-likeness space. By comparison, the widely used TNF-α inhibitor Benpyrine and its active analog compound 10 possess tPSA values typically >100 Ų and calculated LogP values >2, making the target compound less lipophilic and potentially more soluble [1]. This property profile may be advantageous for fragment-based screening or for targets where excessive lipophilicity drives promiscuous binding or poor solubility.

ADME/Tox Profiling Physicochemical Characterization Lead Optimization

Patent Landscape Analysis: Freedom-to-Operate Advantage Over Competing Pyrrolidine-2,5-dione Chemical Matter

A patent landscape search reveals that major patent families covering pyrrolidine-2,5-dione derivatives (e.g., US8962641B2 and related filings) claim broad Markush structures encompassing spiro-linked and aryl-substituted variants but do not explicitly claim compounds bearing a pyrimidin-4-yloxy-piperidine moiety with the specific N-acetyl linker pattern of CAS 2034523-60-7 [1]. Similarly, patent applications covering O-linked pyrimidin-4-amine compounds (US8093246B2) describe piperidine-based structures but do not extend to pyrrolidine-2,5-dione conjugates [2]. This gap in the patent literature suggests that the target compound occupies a distinct chemical space with potentially greater freedom-to-operate for commercial development compared to densely patented pyrrolidine-2,5-dione pharmacophores.

Intellectual Property Freedom-to-Operate Chemical Patent Analysis

Recommended Research and Procurement Scenarios for 1-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione (CAS 2034523-60-7)


Fragment-Based Screening Libraries for Novel Target Discovery

With a molecular weight of ~318 Da and a favorable calculated LogP (0.5–1.5), this compound meets fragment-like criteria and is structurally distinct from other pyrrolidine-2,5-dione fragments. Its clean biological annotation profile makes it suitable for unbiased phenotypic or fragment-based screening campaigns where polypharmacology from pre-optimized leads is undesirable [1].

Chemical Biology Probe Development for Kinase or Epigenetic Targets

The pyrimidin-4-yloxy motif is a known kinase hinge-binding pharmacophore, while the pyrrolidine-2,5-dione can serve as a covalent modifier or protein-protein interaction disruptor. This dual functionality is absent from simpler piperidine or pyrrolidine-2,5-dione analogs, supporting its procurement for targeted probe synthesis programs [1].

Freedom-to-Operate Chemical Starting Point for Lead Optimization

Patent analysis indicates that the specific connectivity of this compound falls outside major pyrrolidine-2,5-dione and pyrimidine-piperidine patent claims. Industrial medicinal chemistry teams can use it as a non-encumbered starting scaffold for structure-activity relationship studies without immediate IP conflict [2][3].

Physicochemical Comparator in ADME Panel Screening

The lower calculated LogP of this compound relative to established pyrrolidine-2,5-dione leads (e.g., Benpyrine derivatives) positions it as a useful negative or positive control in solubility, permeability, and metabolic stability assays when benchmarking new chemical series [1].

Quote Request

Request a Quote for 1-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.